1-Phytene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

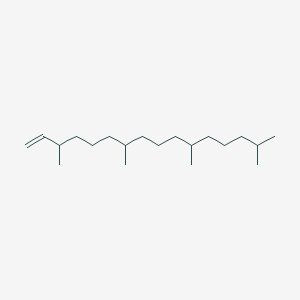

1-Phytene, also known as 3,7,11,15-tetramethyl-1-hexadecene, is a hydrocarbon compound with the molecular formula C20H40. It is a member of the isoprenoid family and is characterized by its long carbon chain with multiple methyl groups. This compound is of significant interest due to its role in various biological and industrial processes.

准备方法

Synthetic Routes and Reaction Conditions: 1-Phytene can be synthesized through the condensation of two molecules of geranylgeranyl diphosphate. This reaction is catalyzed by the enzyme phytoene synthase, which facilitates the formation of the C40 hydrocarbon 15-cis-phytoene . The reaction typically requires specific conditions, including the presence of manganese as a co-factor .

Industrial Production Methods: Industrial production of this compound often involves biotechnological approaches, utilizing genetically engineered microorganisms to enhance the yield of the desired compound. These methods leverage the metabolic pathways of the microorganisms to produce this compound efficiently .

化学反应分析

Types of Reactions: 1-Phytene undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of epoxides or alcohols.

Reduction: This process involves the addition of hydrogen, resulting in the formation of saturated hydrocarbons.

Substitution: In this reaction, one or more hydrogen atoms in this compound are replaced by other atoms or groups, such as halogens.

Common Reagents and Conditions:

Oxidation: Common reagents include oxygen or ozone, often in the presence of catalysts like palladium or platinum.

Reduction: Hydrogen gas is typically used, with catalysts such as nickel or palladium.

Substitution: Halogens like chlorine or bromine are commonly used, often in the presence of light or heat to initiate the reaction.

Major Products Formed:

Oxidation: Epoxides, alcohols, or ketones.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated hydrocarbons.

科学研究应用

1-Phytene has been studied for its biological activities, particularly in relation to aging and neuroprotection. Research indicates that it may possess antioxidant properties, which can protect against oxidative stress and related cellular damage.

Case Study: Neuroprotective Effects in Caenorhabditis elegans

A study conducted by researchers at the University of Seville demonstrated that supplementation with phytoene increased the lifespan of Caenorhabditis elegans by up to 18.6% and reduced the proteotoxic effects associated with amyloid plaque formation, which is relevant to Alzheimer's disease . The study highlights the potential of phytoene as a dietary supplement for promoting healthy aging and mitigating neurodegenerative diseases.

Table 1: Effects of this compound on Lifespan and Proteotoxicity

| Concentration (µg/mL) | Lifespan Increase (%) | Proteotoxicity Reduction (%) |

|---|---|---|

| 0.2 | 10 | 30 |

| 1 | 18.6 | 40 |

Agricultural Applications

This compound is also significant in agricultural biotechnology, particularly in the biofortification of crops. The manipulation of carotenoid biosynthesis pathways has been explored to enhance the nutritional value of staple crops.

Case Study: Biofortification in Cotton

A study focused on enhancing provitamin A (PVA) accumulation in cottonseed through the expression of phytoene synthase genes resulted in transgenic cottonseeds with significantly increased carotenoid levels. The modified seeds exhibited a golden appearance and contained over six times more carotenoids compared to non-transgenic controls . This approach not only improves nutritional content but also supports food security in regions facing vitamin A deficiency.

Table 2: Carotenoid Content in Transgenic vs. Non-Transgenic Cottonseeds

| Type | Carotenoid Content (mg/kg) |

|---|---|

| Non-Transgenic | Undetectable |

| Transgenic | >6000 |

Cosmetic and Nutraceutical Applications

The antioxidant properties of this compound make it an attractive ingredient for cosmetic formulations. Studies suggest that it can protect skin against ultraviolet radiation and improve skin health when incorporated into topical products . Additionally, its potential use in nutraceuticals is being explored, particularly for products aimed at promoting healthy aging.

Case Study: Safety and Efficacy in Topical Applications

Research evaluating the safety of phytoene-rich products indicated no significant cytotoxic or genotoxic effects, supporting their use in human topical applications . This finding underscores the compound's viability as an ingredient in skincare products aimed at enhancing skin protection and health.

作用机制

The mechanism of action of 1-Phytene involves its role as a precursor in the biosynthesis of carotenoids. The enzyme phytoene synthase catalyzes the condensation of two molecules of geranylgeranyl diphosphate to form this compound . This reaction is the first committed step in the carotenoid biosynthetic pathway and is crucial for the production of various carotenoids, which are essential for photosynthesis, photoprotection, and other biological functions .

相似化合物的比较

1-Phytene is similar to other isoprenoid compounds, such as:

Lycopene: Another carotenoid with a similar carbon backbone but with additional double bonds and functional groups.

Beta-Carotene: A well-known carotenoid with a similar structure but with more extensive conjugation and different biological functions.

Uniqueness of this compound: this compound is unique due to its specific role as a precursor in the carotenoid biosynthetic pathway. Its structure allows it to undergo various chemical reactions, making it a versatile compound in both biological and industrial applications .

生物活性

1-Phytene is a carotenoid precursor that has garnered attention for its biological activities, particularly in relation to human health and plant biology. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of this compound.

Overview of this compound

This compound is a colorless carotenoid that plays a crucial role in the biosynthesis of more complex carotenoids such as lycopene and β-carotene. It is synthesized from geranylgeranyl pyrophosphate (GGPP) through the action of phytoene synthase (PSY) . The biological significance of this compound extends beyond its role as a precursor; it exhibits various health benefits, including antioxidant properties and potential anti-aging effects.

Antioxidant Properties

Research has shown that this compound possesses significant antioxidant capabilities. A study demonstrated that carotenoids, including this compound, can scavenge free radicals effectively, thereby protecting cells from oxidative stress . This property is particularly valuable in preventing chronic diseases associated with oxidative damage.

Anti-Aging Effects

In a recent study involving microalgae extracts rich in phytoene, it was found that treatment with this compound resulted in notable anti-aging effects. The study reported a lifespan extension of 10% to 18.6% in model organisms treated with phytoene, suggesting its potential as a functional ingredient for promoting healthy aging . Additionally, the compound exhibited protective effects against proteotoxicity related to amyloid-beta, a hallmark of Alzheimer's disease .

Carotenoid Biosynthesis and Plant Health

This compound is integral to the carotenoid biosynthesis pathway in plants. Mutations in the PSY gene can lead to altered levels of phytoene and other carotenoids, impacting fruit color and nutritional value. For instance, studies on tomato plants with PSY mutations revealed significant reductions in carotenoid accumulation, highlighting the enzyme's critical role in fruit ripening and quality .

Study on Tomato Carotenoids

A detailed investigation into tomato carotenoids demonstrated how manipulating phytoene levels influenced fruit coloration and nutritional content. In knockout lines of the PSY gene, fruit exhibited a yellow color due to the absence of carotenoids like lycopene and β-carotene. This study underscored the importance of this compound as a precursor in determining fruit quality .

Microalgae Research

Research on microalgae species such as Dunaliella bardawil has shown that extracts rich in phytoene can enhance health benefits significantly. In experiments with C. elegans, supplementation with phytoene-rich extracts reduced paralysis caused by proteotoxicity, indicating its protective role at the cellular level .

Data Tables

The following table summarizes key findings regarding the biological activity of this compound:

属性

CAS 编号 |

30221-44-4 |

|---|---|

分子式 |

C20H40 |

分子量 |

280.5 g/mol |

IUPAC 名称 |

(7R,11R)-3,7,11,15-tetramethylhexadec-1-ene |

InChI |

InChI=1S/C20H40/c1-7-18(4)12-9-14-20(6)16-10-15-19(5)13-8-11-17(2)3/h7,17-20H,1,8-16H2,2-6H3/t18?,19-,20+/m1/s1 |

InChI 键 |

XQNRAQZFPXUCOT-HUSUDBNBSA-N |

SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)C=C |

手性 SMILES |

C[C@@H](CCC[C@@H](C)CCCC(C)C=C)CCCC(C)C |

规范 SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)C=C |

同义词 |

1-phytene 3,7,11,15-tetramethyl-1-hexadecene |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。